1-[4-Methyl-1-(5-methyl-1,2-benzothiazole-3-carbonyl)piperidin-4-yl]methanamine hydrochloride
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Overview
Description
1-[4-Methyl-1-(5-methyl-1,2-benzothiazole-3-carbonyl)piperidin-4-yl]methanamine hydrochloride is a complex organic compound that features a benzothiazole ring, a piperidine ring, and a methanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-Methyl-1-(5-methyl-1,2-benzothiazole-3-carbonyl)piperidin-4-yl]methanamine hydrochloride typically involves multiple steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a carboxylic acid derivative.
Attachment of the Piperidine Ring: The piperidine ring is introduced via a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the benzothiazole intermediate.
Introduction of the Methanamine Group: The methanamine group is added through reductive amination, where an aldehyde or ketone intermediate is reacted with an amine in the presence of a reducing agent.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Catalysts and solvents are also selected to enhance the efficiency of the reactions.
Chemical Reactions Analysis
Types of Reactions
1-[4-Methyl-1-(5-methyl-1,2-benzothiazole-3-carbonyl)piperidin-4-yl]methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine or benzothiazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
1-[4-Methyl-1-(5-methyl-1,2-benzothiazole-3-carbonyl)piperidin-4-yl]methanamine hydrochloride has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[4-Methyl-1-(5-methyl-1,2-benzothiazole-3-carbonyl)piperidin-4-yl]methanamine hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in cellular signaling pathways and biological processes.
Comparison with Similar Compounds
Similar Compounds
- 1-[4-Methyl-1-(5-methyl-1,2-benzothiazole-3-carbonyl)piperidin-4-yl]methanamine
- 1-[4-Methyl-1-(5-methyl-1,2-benzothiazole-3-carbonyl)piperidin-4-yl]methanamine sulfate
Uniqueness
1-[4-Methyl-1-(5-methyl-1,2-benzothiazole-3-carbonyl)piperidin-4-yl]methanamine hydrochloride is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C16H22ClN3OS |
---|---|
Molecular Weight |
339.9 g/mol |
IUPAC Name |
[4-(aminomethyl)-4-methylpiperidin-1-yl]-(5-methyl-1,2-benzothiazol-3-yl)methanone;hydrochloride |
InChI |
InChI=1S/C16H21N3OS.ClH/c1-11-3-4-13-12(9-11)14(18-21-13)15(20)19-7-5-16(2,10-17)6-8-19;/h3-4,9H,5-8,10,17H2,1-2H3;1H |
InChI Key |
DDVQQHXQOPAXNB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)SN=C2C(=O)N3CCC(CC3)(C)CN.Cl |
Origin of Product |
United States |
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